molecular formula C13H11ClN4S B14556273 2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 61704-31-2

2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide

Cat. No.: B14556273
CAS No.: 61704-31-2
M. Wt: 290.77 g/mol
InChI Key: QJTCGDSSWCGIPC-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is an organic compound that features a pyridine ring substituted with a 4-chlorophenyl group and a hydrazine-1-carbothioamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 3-(4-chlorophenyl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazine moiety to hydrazide or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazide or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential therapeutic agent for treating infections and cancer.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial or antitumor properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine: Shares the hydrazine moiety but lacks the pyridine ring.

    Pyridine-2-carbaldehyde: Contains the pyridine ring but lacks the hydrazine and thioamide groups.

    Thiosemicarbazide: Contains the thioamide group but lacks the pyridine and chlorophenyl groups.

Uniqueness

2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to its combination of a pyridine ring, a 4-chlorophenyl group, and a hydrazine-1-carbothioamide moiety

Properties

CAS No.

61704-31-2

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

[[3-(4-chlorophenyl)pyridin-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H11ClN4S/c14-10-5-3-9(4-6-10)11-2-1-7-16-12(11)8-17-18-13(15)19/h1-8H,(H3,15,18,19)

InChI Key

QJTCGDSSWCGIPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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